5-Aminoimidazole-4-carboxamide
Overview
Description
5-Aminoimidazole-4-carboxamide is a chemical compound with the molecular formula C4H6N4O. It is an aminoimidazole in which the amino group is at C-5 with a carboxamido group at C-4 . This compound is an intermediate in the generation of inosine monophosphate and is known for its role in various biochemical processes .
Mechanism of Action
Target of Action
5-Aminoimidazole-4-carboxamide, also known as 4-Amino-1H-imidazole-5-carboxamide, primarily targets the AMP-dependent protein kinase (AMPK) . AMPK is a crucial enzyme that plays a significant role in cellular energy homeostasis .
Mode of Action
The compound is an intermediate in the generation of inosine monophosphate and an analog of adenosine monophosphate (AMP). It is capable of stimulating AMPK activity . The nucleoside form of the compound, acadesine, enters cardiac cells to inhibit adenosine kinase and adenosine deaminase, enhancing the rate of nucleotide re-synthesis and increasing adenosine generation from adenosine monophosphate .
Biochemical Pathways
This compound is involved in the de novo purine biosynthesis pathway . It is an intermediate in the generation of inosine monophosphate . The compound is phosphorylated to form the AMP analog ZMP, which activates AMPK . Its effects on glucose transport appear to be tissue-specific .
Pharmacokinetics
Studies on dacarbazine, a drug that metabolizes into this compound, suggest that the plasma disappearance of the compound is biphasic, with a terminal half-life of approximately 414 minutes . The mean distribution volume is around 0.632 liters/kg, and the total clearance is about 15.4 ml/kg·min .
Result of Action
The activation of AMPK by this compound has been shown to exhibit antifibrotic effects in several cell types . It has also been used clinically to treat and protect against cardiac ischemic injury . Furthermore, it has been shown as a potential treatment for diabetes by increasing the metabolic activity of tissues by changing the physical composition of muscle .
Action Environment
The action of this compound can be influenced by environmental stresses that deplete ATP, such as heat shock and hypoxia, and chemical stresses such as arsenite . These conditions can inhibit biosynthesis, a function of the compound .
Biochemical Analysis
Biochemical Properties
5-Aminoimidazole-4-carboxamide interacts with various enzymes, proteins, and other biomolecules. It is capable of stimulating AMP-dependent protein kinase (AMPK) activity . This compound has been used clinically to treat and protect against cardiac ischemic injury .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by changing the physical composition of muscle . It has been shown to increase the metabolic activity of tissues . In addition, it has been found to induce cell death via apoptosis in certain cell types .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to stimulate AMP-dependent protein kinase (AMPK) activity . It enters the de novo synthesis pathway for adenosine synthesis to inhibit adenosine deaminase causing an increase in ATP levels and adenosine levels .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to promote the expression of metabolic regulators and components involved in glucose uptake, mitochondrial biogenesis, and fatty acid oxidation in skeletal muscle cells over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in rats, it has been shown to increase glucose transport activity in red gastrocnemius muscle while suppressing endogenous glucose production and lipolysis .
Metabolic Pathways
This compound is involved in the generation of inosine monophosphate, a key component in the purine metabolism pathway . It is an analog of adenosine monophosphate (AMP) and can stimulate AMP-dependent protein kinase (AMPK) activity .
Transport and Distribution
This compound is taken up into cells by adenosine transporters on the cell membrane and subsequently phosphorylated by adenosine kinase . It is associated with an increase in glucose transport by an insulin-independent mechanism, and this is associated with increased translocation of the insulin-sensitive glucose transporter GLUT4 from intracellular microvesicles to sarcolemmal membranes in skeletal muscle .
Subcellular Localization
The subcellular localization of this compound is primarily within the cell, where it is taken up by adenosine transporters and subsequently phosphorylated by adenosine kinase . It is able to enter the de novo synthesis pathway for adenosine synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminoimidazole-4-carboxamide can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild reaction conditions, which allows for the inclusion of various functional groups . Another method involves the condensation of D-erythrose and formamidine, leading to the formation of imidazole-4-acetaldehyde, which then forms histidine via a Strecker synthesis .
Industrial Production Methods
Industrial production methods for this compound often involve the use of advanced synthetic techniques to ensure high yield and purity. These methods may include the use of high-performance liquid chromatography (HPLC) and other analytical techniques to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Aminoimidazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: Substitution reactions can occur at the amino or carboxamido groups, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, amino derivatives, and other functionalized imidazole compounds .
Scientific Research Applications
5-Aminoimidazole-4-carboxamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
5-Aminoimidazole-4-carboxamide ribonucleotide: An intermediate in the generation of inosine monophosphate and an analog of adenosine monophosphate.
4-Amino-5-carbamoylimidazole: A similar compound with a carbamoyl group at C-4.
4-Carboxamido-5-aminoimidazole: Another similar compound with a carboxamido group at C-4.
Uniqueness
This compound is unique due to its specific role in stimulating AMP-dependent protein kinase activity and its involvement in various metabolic pathways. Its ability to increase ATP and adenosine levels makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
4-amino-1H-imidazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-3-2(4(6)9)7-1-8-3/h1H,5H2,(H2,6,9)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNYTAVYBRSTGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059891 | |
Record name | 5-Aminoimidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Aminoimidazole-4-carboxamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003192 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>18.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50086445 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
360-97-4 | |
Record name | 5-Aminoimidazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=360-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Aminoimidazole carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminoimidazole carboxamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06143 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Colahepat | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7784 | |
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Record name | 1H-Imidazole-4-carboxamide, 5-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Aminoimidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminoimidazole-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.039 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-AMINO-5-IMIDAZOLE CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V0Y2PDE6K | |
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Record name | 5-Aminoimidazole-4-carboxamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003192 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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